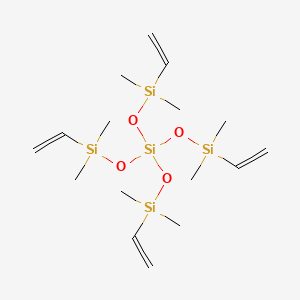
3-Chloro-4-isopropoxyaniline
Overview
Description
3-Chloro-4-isopropoxyaniline (3-CI) is an aromatic organic compound that has been used in a variety of scientific research applications. It is a member of the chloro-substituted anilines, which are a class of compounds that contain a benzene ring with one or more chlorine atoms attached to the ring. 3-CI has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology. Its unique chemical structure and properties make it a valuable tool for scientists and researchers.
Scientific Research Applications
1. Blood Coagulation Inhibition and Anticoagulant Properties
3-Chloro-4-isopropoxyaniline derivatives have shown potential in the synthesis of compounds inhibiting several blood coagulation enzymes. This research suggests that such derivatives can serve as effective anticoagulants in vitro, which could be beneficial for medical applications (Kam et al., 1994).
2. Crystal Structure Studies
Studies involving crystal structures of compounds like 4-phenoxyanilines, which include 4-chloro isomers, help understand the physical properties and interactions of these molecules. This information can be vital for material science and pharmaceutical applications (Dey & Desiraju, 2004).
3. Bacterial Degradation and Environmental Impact
Research into the bacterial degradation of similar compounds, such as 2-chloro-4-nitroaniline, provides insights into environmental remediation and the ecological impact of these chemicals. This information is crucial for addressing environmental pollution concerns (Duc, 2019).
4. Photochemical Reactions
Investigations into the photochemistry of related compounds, such as chlorotoluron and isoproturon, are significant for understanding the environmental fate and degradation pathways of these chemicals. This is important for assessing the environmental impact and safety of these compounds (Millet, Palm, & Zetzsch, 1998).
5. Biosynthesis of Chiral Intermediates
The engineered carbonyl reductase EbSDR8, used for the biosynthesis of enantiopure (R)-3-chloro-1-phenyl-1-propanol, demonstrates the potential of this compound derivatives in producing pharmaceutical intermediates. This research is pivotal for developing efficient and green production methods in pharmaceutical manufacturing (Shao et al., 2020).
6. Metabolic Studies
Understanding the metabolism of similar compounds, like 3-chloro-4-fluoroaniline in rats, helps in assessing the pharmacokinetics and potential toxicity of these chemicals. This information is essential for drug development and safety evaluation (Duckett et al., 2006).
Safety and Hazards
The safety information available indicates that 3-Chloro-4-isopropoxyaniline is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-chloro-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBDJALKYPUAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424677 | |
| Record name | 3-chloro-4-isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5211-04-1 | |
| Record name | 3-chloro-4-isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(propan-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)
